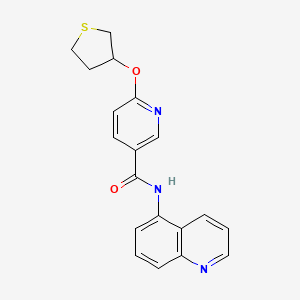![molecular formula C27H33N5O4 B2492192 7-(4-(cyclopentanecarbonyl)pipérazine-1-carbonyl)-5-(3-méthoxypropyl)-2-phényl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021078-11-4](/img/structure/B2492192.png)
7-(4-(cyclopentanecarbonyl)pipérazine-1-carbonyl)-5-(3-méthoxypropyl)-2-phényl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C27H33N5O4 and its molecular weight is 491.592. The purity is usually 95%.
BenchChem offers high-quality 7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Traitement des eaux usées : Élimination efficace de la pipérazine
Le composé a été étudié pour son rôle dans le traitement des eaux usées. Plus précisément, les chercheurs ont exploré sa dégradation dans les eaux usées industrielles contenant des concentrations élevées de demande chimique en oxygène (DCO) et d'azote ammoniacal (NH3-N). Une étude notable a utilisé un catalyseur RuNiCe/γ-Al2O3-charbon actif dans l'oxydation humide catalytique (CWAO) pour éliminer efficacement la pipérazine des eaux usées. Le catalyseur a démontré un taux d'efficacité remarquable de 99% dans l'élimination de la pipérazine. Le processus implique la génération de radicaux hydroxyles à partir de l'oxygène dissous, qui attaquent la pipérazine, conduisant à l'ouverture du cycle hétérocyclique et à la conversion en N-acétyléthylènediamine. La rupture ultérieure des liaisons N-C produit du formaldéhyde, de l'acide éthanedioïque et de l'éthylènediamine, atteignant finalement une minéralisation complète de la pipérazine via diverses voies de dégradation .
Stabilisation des pérovskites : Amélioration de la stabilité thermique
Dans le domaine des matériaux pérovskites, l'incorporation d'une petite quantité (3%) d'iodure de pipérazine-1,4-diium (PZDI2) dans la pérovskite CsPbI3 a été étudiée. Les cations PZD sont insérés entre les pérovskites stratifiées, formant une structure 2D de Ruddlesden-Popper. Remarquablement, cette addition améliore considérablement la stabilité thermique de la pérovskite CsPbI3, la rendant plus appropriée pour diverses applications .
Matériaux à émission induite par l'agrégation (AIE)
Les dérivés de la pipérazine se sont avérés prometteurs comme éléments constitutifs des matériaux à émission induite par l'agrégation (AIE). Les chercheurs tirent parti de la capacité de don d'électrons et de la conformation chaise de la pipérazine pour supprimer le transfert de charge intramoléculaire torsadé et la désintégration non radiative. En incorporant des motifs pipérazine, les matériaux AIE peuvent présenter des propriétés de luminescence améliorées, les rendant précieux pour les applications optoélectroniques .
Propriétés
IUPAC Name |
7-[4-(cyclopentanecarbonyl)piperazine-1-carbonyl]-5-(3-methoxypropyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5O4/c1-36-17-7-12-29-18-22(24-23(19-29)27(35)32(28-24)21-10-3-2-4-11-21)26(34)31-15-13-30(14-16-31)25(33)20-8-5-6-9-20/h2-4,10-11,18-20H,5-9,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWVEYXYXNBOCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

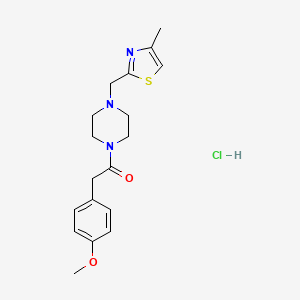
![5-methyl-N~4~-[3-(trifluoromethyl)phenyl]-3,4-isoxazoledicarboxamide](/img/structure/B2492116.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B2492117.png)
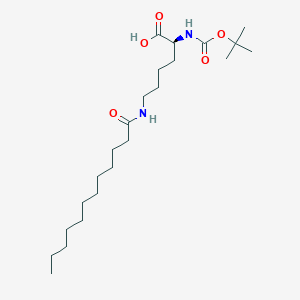
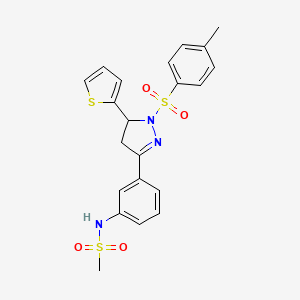
![(2E)-2-cyano-N-(2,6-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2492123.png)
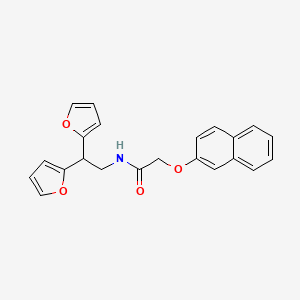
![N-(2-chlorophenyl)-2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(methyl)amino)acetamide](/img/structure/B2492125.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2492127.png)
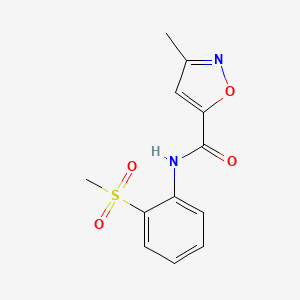
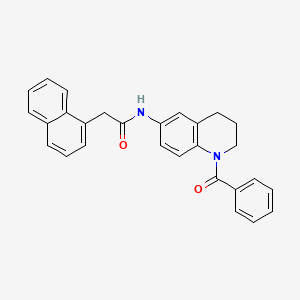
![4-(benzo[d][1,3]dioxol-5-yl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole](/img/structure/B2492130.png)
